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Compound of Interest

Compound Name: Versetamide

Cat. No.: B162505 Get Quote

Introduction

Versetamide is a complex aminopolycarboxylic acid amide derivative with the chemical name

2-[bis[2-[carboxymethyl-[2-(2-methoxyethylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid[1]

[2]. Its structure, containing multiple amine, carboxylic acid, and amide functional groups,

makes it an effective chelating agent. This property is utilized in pharmaceutical applications,

notably in the formulation of contrast agents for magnetic resonance imaging (MRI), such as

Gadoversetamide, where it complexes with gadolinium.

The quality of Versetamide as a raw material is critical to the safety and efficacy of the final

drug product.[3][4][5] A robust quality control (QC) program ensures that the raw material meets

stringent standards for identity, purity, and potency, and is free from harmful impurities.[3][4][5]

This document provides detailed application notes and protocols for the quality control testing

of Versetamide raw material, intended for researchers, scientists, and drug development

professionals.

Physicochemical Properties and Specifications
A summary of the key physicochemical properties of Versetamide is provided below. These

properties form the basis for the development of appropriate analytical methods for quality

control.
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Property Value Reference

IUPAC Name

2-[bis[2-[carboxymethyl-[2-(2-

methoxyethylamino)-2-

oxoethyl]amino]ethyl]amino]ac

etic acid

[2]

Molecular Formula C₂₀H₃₇N₅O₁₀ [1][2][6]

Molecular Weight 507.5 g/mol [1][2]

CAS Number 129009-83-2 [1][2]

Appearance
White to off-white crystalline

powder

Solubility

Soluble in water, sparingly

soluble in methanol, practically

insoluble in acetone.

Quality Control Testing Workflow
The quality control of Versetamide raw material involves a series of tests to confirm its identity,

quantify its purity and potency, and detect and quantify any impurities. A logical workflow for

this process is essential for ensuring the comprehensive evaluation of the material before its

use in pharmaceutical manufacturing.[7][8]
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Caption: Quality Control Workflow for Versetamide Raw Material.

Experimental Protocols
Detailed methodologies for the key quality control tests are provided below. These protocols

are based on standard pharmaceutical analysis techniques and are tailored for the specific

properties of Versetamide.

Identification by FTIR Spectroscopy
Principle: Fourier Transform Infrared (FTIR) spectroscopy is used to obtain a vibrational

spectrum of the Versetamide sample. This spectrum, which is unique to the molecule's

structure, is compared to that of a reference standard.

Apparatus: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
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Procedure:

Obtain a background spectrum of the clean ATR crystal.

Place a small amount of the Versetamide reference standard on the ATR crystal and

apply pressure to ensure good contact.

Record the infrared spectrum over the range of 4000 cm⁻¹ to 400 cm⁻¹.

Clean the ATR crystal thoroughly.

Repeat steps 2 and 3 with the Versetamide test sample.

Compare the spectrum of the test sample with that of the reference standard.

Acceptance Criteria: The infrared spectrum of the test sample should be concordant with the

spectrum of the Versetamide reference standard.

Assay and Identification by HPLC-UV
Principle: High-Performance Liquid Chromatography (HPLC) with UV detection is used to

separate Versetamide from any potential impurities. The retention time of the major peak is

used for identification, and the peak area is used to calculate the assay value against a

reference standard.

Apparatus: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 mm x

150 mm, 5 µm).

Reagents:

Mobile Phase A: 0.1% Trifluoroacetic acid in water.

Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

Diluent: Water.

Chromatographic Conditions:

Flow Rate: 1.0 mL/min
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Detection Wavelength: 210 nm

Column Temperature: 30 °C

Injection Volume: 10 µL

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B

0 95 5

20 5 95

25 5 95

26 95 5

| 30 | 95 | 5 |

Procedure:

Standard Preparation: Accurately weigh about 25 mg of Versetamide reference standard

and dissolve in 50.0 mL of diluent to obtain a concentration of approximately 0.5 mg/mL.

Sample Preparation: Accurately weigh about 25 mg of the Versetamide test sample and

dissolve in 50.0 mL of diluent.

Inject the standard and sample preparations into the HPLC system.

Calculations:

Identification: The retention time of the principal peak in the chromatogram of the sample

preparation should correspond to that of the principal peak in the chromatogram of the

standard preparation.

Assay (% on as-is basis):

Where:
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Area_sample is the peak area of Versetamide in the sample chromatogram.

Area_standard is the peak area of Versetamide in the standard chromatogram.

Conc_standard is the concentration of the standard preparation (mg/mL).

Conc_sample is the concentration of the sample preparation (mg/mL).

Purity_standard is the purity of the reference standard (%).

Acceptance Criteria:

Identification: Retention time of the sample peak is within ± 2% of the standard peak.

Assay: 98.0% to 102.0% (on the anhydrous basis).

Related Substances by HPLC-UV
Principle: The same HPLC method as for the assay is used, but the chromatogram is

evaluated for the presence of impurities. The area of each impurity peak is calculated as a

percentage of the total peak area.

Procedure: Use the chromatogram obtained from the Assay and Identification by HPLC-UV

test.

Calculations:

Where:

Area_impurity is the peak area of an individual impurity.

Total_Area is the sum of all peak areas in the chromatogram.

Acceptance Criteria:

Any single unspecified impurity: Not more than 0.10%.

Total impurities: Not more than 0.5%.
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Water Content by Karl Fischer Titration
Principle: This method determines the water content in the sample by titration with Karl

Fischer reagent, which reacts specifically with water.[3][4][5][7][9]

Apparatus: Karl Fischer titrator (coulometric or volumetric).

Procedure:

Standardize the Karl Fischer reagent according to the instrument manufacturer's

instructions.

Accurately weigh a suitable amount of the Versetamide test sample and introduce it into

the titration vessel.

Titrate to the electrometric endpoint.

Calculation: The instrument software will typically calculate the percentage of water.

Acceptance Criteria: Not more than 1.0%.

Residue on Ignition (Sulphated Ash)
Principle: This test measures the amount of inorganic impurities in the organic substance by

charring the sample and then igniting it at a high temperature in the presence of sulfuric acid.

[2][6][10][11]

Apparatus: Muffle furnace, porcelain or platinum crucible.

Procedure:

Ignite a crucible at 600 ± 50 °C for 30 minutes, cool in a desiccator, and weigh accurately.

Accurately weigh about 1.0 g of the Versetamide test sample into the crucible.

Moisten the sample with a small amount of sulfuric acid and heat gently until the sample is

thoroughly charred.

Cool, then moisten the residue with more sulfuric acid.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://gmpinsiders.com/karl-fischer-titration-for-water-content-analysis/
https://www.eurofins.com/biopharma-services/product-testing/services/biopharma-product-testing-services/quality-control/raw-materials-and-excipient-testing/water-determination-by-karl-fischer/
https://www.pharmaguideline.com/2011/09/water-content-determination-by-karl.html?m=1
https://www.americanpharmaceuticalreview.com/Featured-Articles/117884-A-Systematic-Method-Development-Strategy-for-Water-Determinations-in-Drug-Substance-Using-Karl-Fischer-Titrations/
https://www.mt.com/library/know-how/lab-analytical-instruments/volumetric-karl-fischer-titration-for-pharmaceuticals.html
https://www.benchchem.com/product/b162505?utm_src=pdf-body
https://www.fda.gov.tw/tc/includes/getfile.ashx?id=f638690152697415397
https://pharmaguru.co/sulphated-ash-test/
https://www.formulationbio.com/residue-on-ignition-test.html
https://www.chemicalslearning.com/2022/03/residues-on-ignition-usp-and-includes.html
https://www.benchchem.com/product/b162505?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162505?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Heat until white fumes are no longer evolved, then ignite in a muffle furnace at 600 ± 50

°C until the residue is completely incinerated.

Cool the crucible in a desiccator and weigh.

Calculation:

Acceptance Criteria: Not more than 0.1%.

Heavy Metals
Principle: Modern instrumental techniques such as Inductively Coupled Plasma-Mass

Spectrometry (ICP-MS) are used to quantify elemental impurities, offering greater sensitivity

and specificity than older colorimetric methods.[1][12][13]

Apparatus: ICP-MS system.

Procedure:

Prepare a sample solution by accurately weighing and dissolving a specified amount of

Versetamide in a suitable solvent, as per USP <233>.

Prepare standard solutions of the elements of interest.

Analyze the sample and standard solutions using the ICP-MS.

Acceptance Criteria: Conforms to the limits specified in USP <232> for elemental impurities

(e.g., Pb ≤ 0.5 ppm, As ≤ 1.5 ppm, Cd ≤ 0.5 ppm, Hg ≤ 1.5 ppm).

Summary of Specifications and Data Presentation
The results of the quality control tests should be summarized in a clear and structured format

for easy comparison and batch release decisions.
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Test Method Acceptance Criteria

Appearance Visual Inspection
White to off-white crystalline

powder

Identification by FTIR FTIR-ATR
Spectrum concordant with

reference standard

Identification by HPLC HPLC-UV
Retention time of sample ± 2%

of standard

Assay HPLC-UV
98.0% - 102.0% (anhydrous

basis)

Related Substances HPLC-UV

    Any single unspecified

impurity
≤ 0.10%

    Total impurities ≤ 0.5%

Water Content Karl Fischer Titration ≤ 1.0%

Residue on Ignition USP <281> ≤ 0.1%

Heavy Metals ICP-MS (USP <232>/<233>) Conforms to USP limits

pH (1% w/v solution) pH meter 4.0 - 6.0

Functional Role of Versetamide as a Chelating
Agent
Versetamide's primary function in pharmaceutical applications is to act as a chelating agent,

forming a stable complex with a metal ion. In the case of Gadoversetamide, it chelates the

paramagnetic gadolinium (Gd³⁺) ion. This complex enhances the relaxation rate of water

protons in its vicinity, thereby increasing the signal intensity in MRI scans and improving the

visibility of tissues and pathologies. The diagram below illustrates this functional pathway.
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Caption: Functional Pathway of Versetamide in MRI Contrast Agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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